molecular formula C14H12F2 B14024179 3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl

3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B14024179
M. Wt: 218.24 g/mol
InChI Key: HPEIDPAPKRVSMX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H12F2 . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 5 positions, and two methyl groups are substituted at the 4 and 4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyls, quinones, and reduced biphenyl derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating novel materials with specific electronic and steric properties .

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the materials science industry, this compound is used in the development of advanced polymers and liquid crystals.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl exerts its effects depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and facilitate certain reactions. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of fluorine, which can affect binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

1,3-difluoro-2-methyl-5-(4-methylphenyl)benzene

InChI

InChI=1S/C14H12F2/c1-9-3-5-11(6-4-9)12-7-13(15)10(2)14(16)8-12/h3-8H,1-2H3

InChI Key

HPEIDPAPKRVSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C)F

Origin of Product

United States

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